1-(4-fluorobenzyl)piperidine-2-carboxylic acid
CAS No.: 1030610-75-3
Cat. No.: VC2347172
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030610-75-3 |
|---|---|
| Molecular Formula | C13H16FNO2 |
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |
| Standard InChI Key | WRCCKEVVICUODU-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(4-Fluorobenzyl)piperidine-2-carboxylic acid features three key structural components:
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A piperidine ring (six-membered heterocyclic ring with one nitrogen atom)
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A 4-fluorobenzyl group attached to the nitrogen atom of the piperidine ring
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A carboxylic acid group at the second position (adjacent to the nitrogen) of the piperidine ring
The fluorine atom positioned at the para position of the benzyl ring is a key structural element that affects the compound's electronic properties, reactivity, and potential biological interactions.
Physical and Chemical Properties
Table 1 summarizes the physical and chemical properties of 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid:
| Property | Value |
|---|---|
| Molecular Formula | C13H16FNO2 |
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid |
| Physical State | Presumed solid at room temperature |
| Structural Features | Piperidine ring with 4-fluorobenzyl and carboxylic acid substituents |
The presence of the fluorine atom significantly influences the compound's properties. Fluorine is highly electronegative and forms a strong carbon-fluorine bond, which can enhance the compound's metabolic stability. The fluorine substituent also affects the electronic distribution within the molecule, potentially altering its interaction with various biological targets compared to non-fluorinated analogs .
Comparison with Related Compounds
To better understand the unique properties of 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 2: Comparison with Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid | C13H16FNO2 | 237.27 g/mol | Contains 4-fluorobenzyl group |
| 1-(4-Methoxy-benzyl)piperidine-2-carboxylic acid | C14H19NO3 | 249.30 g/mol | Contains 4-methoxybenzyl group instead of 4-fluorobenzyl |
| Piperidine-2-carboxylic acid | C6H11NO2 | 129.16 g/mol | Lacks benzyl substituent on nitrogen |
| 1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | 219.28 g/mol | Lacks fluorine on benzyl group |
Impact of Structural Differences
The replacement of the methoxy group in 1-(4-Methoxy-benzyl)piperidine-2-carboxylic acid with a fluorine atom in 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid results in several significant differences:
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Electronic Effects: Fluorine, being highly electronegative, withdraws electron density differently than the methoxy group, affecting the electronic distribution in the molecule.
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Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-oxygen bond, potentially enhancing metabolic stability.
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Lipophilicity: The fluorine substituent generally increases lipophilicity compared to a methoxy group, potentially affecting membrane permeability.
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Hydrogen Bonding: While the methoxy group can act as a hydrogen bond acceptor, fluorine has more limited hydrogen bonding capabilities, potentially altering the compound's interaction with biological targets.
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Molecular Size: The fluorine atom is smaller than the methoxy group, potentially allowing the molecule to fit into binding pockets that might exclude the larger methoxy analog.
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